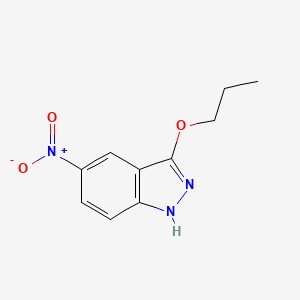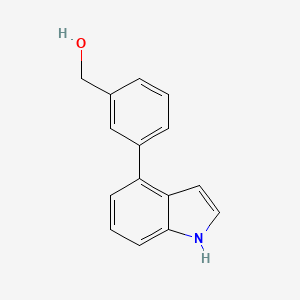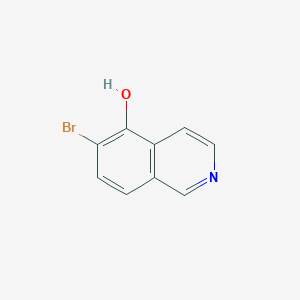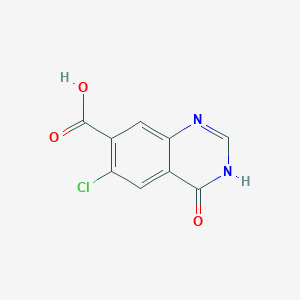
9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one is a chemical compound with a unique structure that includes a purine ring system attached to a hydroxycyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentyl derivative with a purine precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The purine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the purine ring.
Wissenschaftliche Forschungsanwendungen
9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclopentyl group may enhance binding affinity and specificity, while the purine ring can participate in various biochemical interactions. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-Aminocyclopentanecarboxylic Acid: This compound shares a similar cyclopentyl structure but differs in functional groups.
(1S,2R,3S)-2-Amino-3-methylcyclopentanecarboxylic Acid: Another similar compound with variations in the cyclopentyl ring and functional groups.
Uniqueness
9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one is unique due to its specific combination of a hydroxycyclopentyl group and a purine ring. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
6277-54-9 |
|---|---|
Molekularformel |
C10H12N4O2 |
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
9-[(1S,2R)-2-hydroxycyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O2/c15-7-3-1-2-6(7)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1 |
InChI-Schlüssel |
HNRDBUIIBSEKMP-NKWVEPMBSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H](C1)O)N2C=NC3=C2N=CNC3=O |
Kanonische SMILES |
C1CC(C(C1)O)N2C=NC3=C2N=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(2-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11884550.png)







